

Miransertib Hydrochloride: A Pan-AKT Inhibitor for Targeted Therapy

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Compound of Interest

Compound Name: *Miransertib hydrochloride*

Cat. No.: *B15621586*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Miransertib hydrochloride (also known as ARQ 092 and MK-7075) is a potent, orally bioavailable, allosteric pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT. As a pivotal node in the PI3K/AKT/mTOR signaling pathway, AKT is a critical regulator of cell proliferation, survival, and metabolism. Its dysregulation is a frequent event in human cancers and certain rare overgrowth syndromes. Miransertib's unique allosteric mechanism of inhibition offers a distinct pharmacological profile compared to traditional ATP-competitive inhibitors, leading to its investigation in a range of oncological and non-oncological indications. This technical guide provides a comprehensive overview of **Miransertib hydrochloride**, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Introduction to Miransertib Hydrochloride

Miransertib hydrochloride is a small molecule inhibitor that binds to an allosteric pocket at the interface of the pleckstrin homology (PH) and kinase domains of AKT. This binding stabilizes the inactive conformation of the enzyme, preventing its translocation to the cell membrane and subsequent activation. This mode of action is effective against both wild-type AKT and constitutively active mutants, such as the E17K mutation found in Proteus syndrome.

Chemical Properties

Below are the key chemical properties of Miransertib.

Property	Value
IUPAC Name	3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine hydrochloride
Chemical Formula	C ₂₇ H ₂₅ ClN ₆
Molecular Weight	468.98 g/mol
CAS Number	1313881-70-7 (free base), 1313883-00-9 (HCl)
Appearance	Solid powder
Solubility	Soluble in DMSO

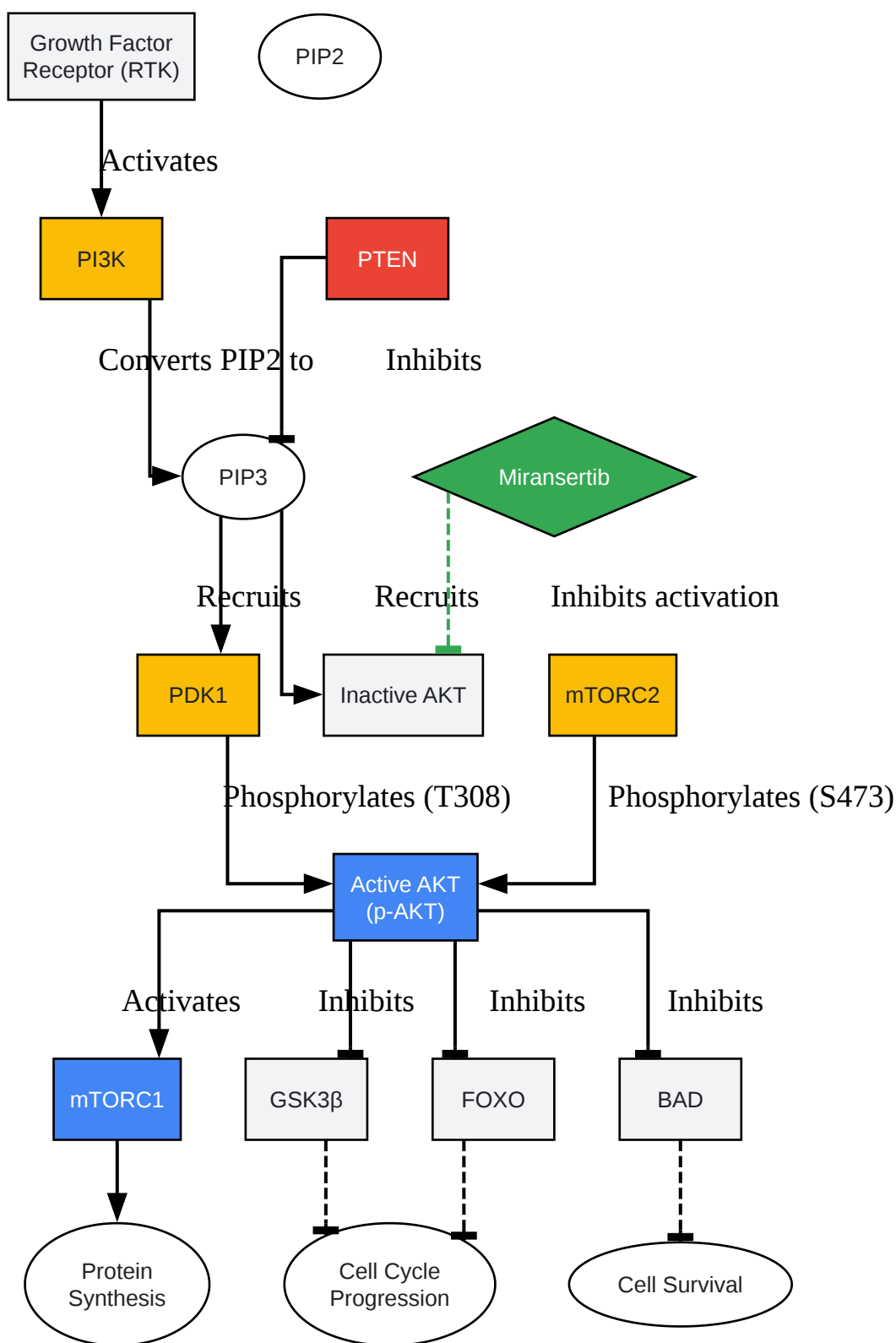
Source:

Mechanism of Action and Signaling Pathway

Miransertib is a non-ATP-competitive inhibitor of AKT. Its allosteric inhibition prevents the conformational changes required for AKT activation, thereby blocking downstream signaling.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP₂) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP₃). PIP₃ acts as a second messenger, recruiting AKT to the plasma membrane where it is phosphorylated and activated by PDK1 and mTORC2. Activated AKT then phosphorylates a wide range of downstream substrates, promoting cell growth, proliferation, and survival.



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PI3K/AKT/mTOR Signaling Pathway and Miransertib's Point of Inhibition.

Quantitative Data

In Vitro Potency

Miransertib demonstrates potent inhibition of all three AKT isoforms in cell-free assays.

Target	IC50 (nM)
AKT1	2.7 - 5.0
AKT2	4.5 - 14
AKT3	8.1 - 16

Source:

Miransertib also inhibits the phosphorylation of downstream AKT targets, such as PRAS40, with an IC50 of 0.31 μ M.

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models have demonstrated good oral bioavailability of Miransertib.

Species	Dose (mg/kg)	Cmax (ng/mL)	t1/2 (h)	AUCinf (h*ng/mL)	F (%)
Rat	5 (oral)	198	17	5496	62
Monkey	10 (oral)	258	7	2960	49

Source:

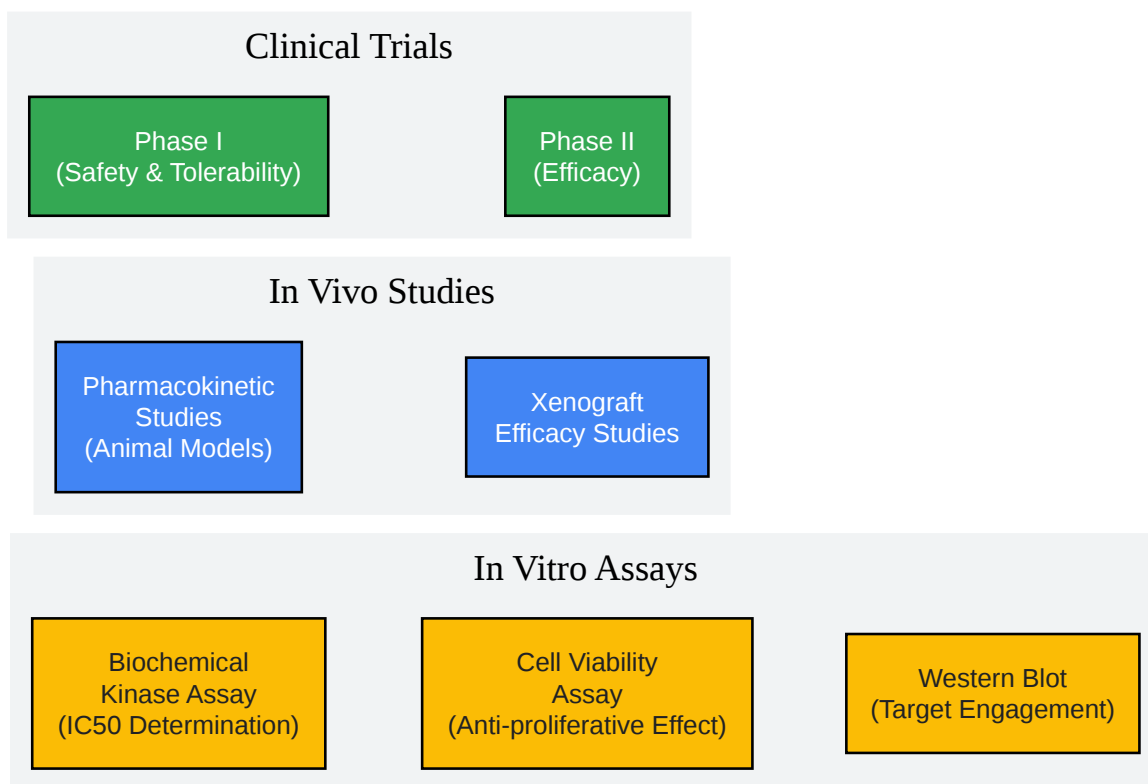
Clinical Trial Summary

Miransertib has been evaluated in several clinical trials for solid tumors, Proteus syndrome, and PIK3CA-Related Overgrowth Spectrum (PROS).

Trial Identifier	Phase	Condition(s)	Key Findings
NCT01473095	1	Advanced Solid Tumors, Malignant Lymphoma	Manageable safety profile. Partial responses observed in patients with AKT1 E17K and PIK3CA H1047R mutations. Most common drug-related adverse events were hyperglycemia and skin rash.
NCT03094832 (MOSAIC)	1/2	PIK3CA-Related Overgrowth Spectrum (PROS), Proteus Syndrome	Miransertib was found to be safe and tolerable. Common drug-related adverse events included decreased neutrophil count, increased blood insulin, and stomatitis.
(Unnamed)	0/1	Proteus Syndrome	A dose of 5 mg/m ² /day led to a 50% reduction in phosphorylated AKT in affected tissues. The treatment was well-tolerated.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize pan-AKT inhibitors like Miransertib.



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Typical Experimental Workflow for Validating a Pan-AKT Inhibitor.

In Vitro Kinase Assay for IC₅₀ Determination

This assay quantifies the enzymatic activity of purified AKT isoforms in the presence of varying concentrations of the inhibitor.

Reagents and Materials:

- Purified, active human AKT1, AKT2, and AKT3 enzymes
- GSK-3 fusion protein as a substrate
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- ATP solution
- ADP-Glo™ Kinase Assay kit (Promega) or similar

- Miransertib dissolved in DMSO
- 384-well plates

Procedure:

- Prepare serial dilutions of Miransertib in DMSO.
- In a 384-well plate, add 1 μ L of each inhibitor dilution (or DMSO for control).
- Add 2 μ L of a solution containing the AKT enzyme and GSK-3 substrate in kinase buffer.
- Incubate for 10 minutes at room temperature.
- Initiate the kinase reaction by adding 2 μ L of ATP solution.
- Incubate for 60 minutes at 30°C.
- Stop the reaction and measure ADP production using the ADP-Glo™ Kinase Assay kit according to the
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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com